![molecular formula C80H80N4O20Rh2 B12305415 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) is a complex chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[de]isoquinoline core, which is a fused ring system, and a rhodium(2+) ion, which is a transition metal ion known for its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate typically involves the condensation of acenaphthenequinone with ethyl-4-aminobenzoate, followed by reduction to form the desired product . The reaction conditions often include the use of organic solvents such as ethyl acetate and catalysts like rhodium(2+) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the rhodium ion.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the benzo[de]isoquinoline core.
Substitution: Substitution reactions can occur at the benzo[de]isoquinoline core or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium, while substitution reactions can produce a wide range of benzo[de]isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions due to the presence of the rhodium(2+) ion.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate involves its interaction with molecular targets through the rhodium(2+) ion. The rhodium ion can coordinate with various ligands, facilitating catalytic reactions. The benzo[de]isoquinoline core can interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid
- Ethyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid
Uniqueness
What sets 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate apart from similar compounds is the presence of the rhodium(2+) ion, which imparts unique catalytic properties
Eigenschaften
Molekularformel |
C80H80N4O20Rh2 |
|---|---|
Molekulargewicht |
1623.3 g/mol |
IUPAC-Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2C4H8O2.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;2*1-3-6-4(2)5;;/h4*4-9,14H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4 |
InChI-Schlüssel |
IKPDAZZROLGPGT-UHFFFAOYSA-J |
Kanonische SMILES |
CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305371.png)
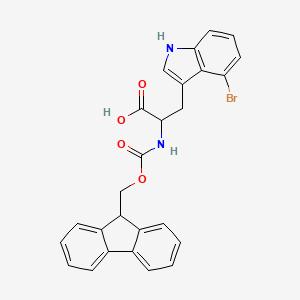
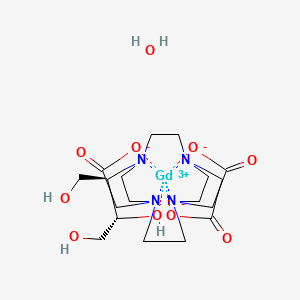
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305389.png)
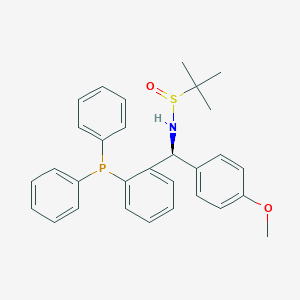
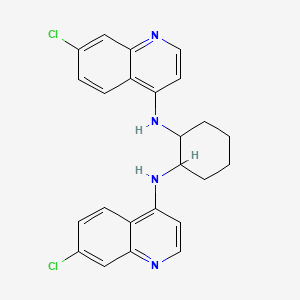
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)
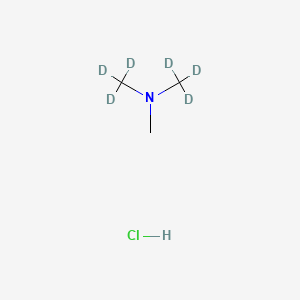
![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)
